molecular formula C11H15ClS B14435157 1-[(Butylsulfanyl)methyl]-4-chlorobenzene CAS No. 78985-17-8

1-[(Butylsulfanyl)methyl]-4-chlorobenzene

Cat. No.: B14435157
CAS No.: 78985-17-8
M. Wt: 214.76 g/mol
InChI Key: STLHYQXGDWEHCX-UHFFFAOYSA-N
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Description

1-[(Butylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS It is characterized by a butylsulfanyl group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Butylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 1-[(Methylsulfanyl)methyl]-4-chlorobenzene
  • 1-[(Ethylsulfanyl)methyl]-4-chlorobenzene
  • 1-[(Propylsulfanyl)methyl]-4-chlorobenzene

Comparison: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene is unique due to the length of its butylsulfanyl group, which can influence its solubility, reactivity, and interactions compared to shorter alkylsulfanyl analogs. The presence of the chlorine atom also adds to its distinct chemical behavior .

Properties

CAS No.

78985-17-8

Molecular Formula

C11H15ClS

Molecular Weight

214.76 g/mol

IUPAC Name

1-(butylsulfanylmethyl)-4-chlorobenzene

InChI

InChI=1S/C11H15ClS/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

STLHYQXGDWEHCX-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC=C(C=C1)Cl

Origin of Product

United States

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